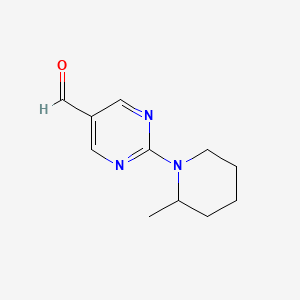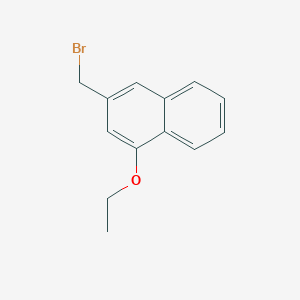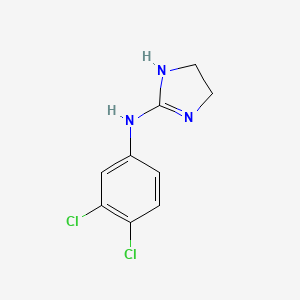
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzyl bromide with cyclobutanone in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 1-(2,6-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2,6-difluorophenyl)-3-hydroxycyclobutanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.
1-(2,6-Difluorophenyl)-2-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
3-(2,6-Difluorophenyl)-1-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
Uniqueness
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group also imparts distinct electronic properties that can enhance its activity in various applications.
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16) |
InChI Key |
VXGZAQMYVZSDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)







![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
